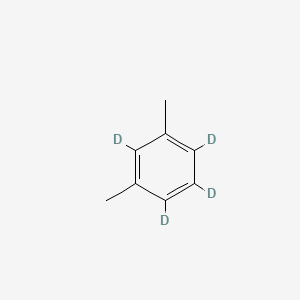

M-Xylene-D4 (ring-D4)

描述

Contextual Significance of Deuterated Aromatic Hydrocarbons in Scientific Inquiry

Deuterated aromatic hydrocarbons, a class of compounds that includes M-Xylene-D4 (ring-D4), hold considerable significance across diverse scientific fields. aanda.org Aromatic hydrocarbons are ubiquitous in the environment, originating from both natural sources and as byproducts of industrial processes, such as their presence in crude oil and as major commodity chemicals. wikipedia.orgnih.gov The deuterated variants are particularly valuable in astrochemistry for studying the composition and chemical evolution of the interstellar medium. aanda.orgaanda.org In environmental science, they are indispensable for tracking the fate and transport of pollutants. The stability and abundance of these compounds, such as polycyclic aromatic hydrocarbons (PAHs) found in meteorites, provide insights into their formation environments and the early chemical history of our solar system. mdpi.com The process of deuteration, or H/D exchange, can be catalyzed under ambient conditions, making these labeled compounds accessible for a wide range of studies. nih.gov

Rationale for Stable Isotope Labeling in Mechanistic and Tracer Studies

Stable isotope labeling is a powerful technique that provides unparalleled insights into reaction mechanisms and enables the precise tracking of molecules through complex systems. symeres.comyoutube.com The incorporation of stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into a molecule creates a chemically identical version that can be distinguished by its mass. symeres.com This distinction is fundamental to its application in mechanistic and tracer studies.

The primary reasons for employing stable isotope labeling are:

Mechanistic Elucidation: The substitution of a hydrogen atom with a deuterium atom can lead to a kinetic isotope effect, where the rate of a chemical reaction is altered. symeres.com By observing this effect, researchers can deduce the rate-limiting steps and the nature of transition states in a reaction pathway. youtube.com This is crucial for understanding the intricate details of chemical and biological transformations. nih.gov

Tracer Capabilities: Labeled compounds act as molecular beacons, allowing scientists to follow their journey through biological or environmental systems. youtube.com This is particularly useful in metabolic research to map out metabolic pathways and in environmental studies to monitor the dispersion and degradation of contaminants. acs.orgfrontiersin.org

Enhanced Analytical Sensitivity and Specificity: In analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, the mass difference introduced by the isotope allows for clear differentiation between the labeled compound and its unlabeled counterpart. youtube.comacs.org This is essential for accurate quantification and identification, especially in complex mixtures. symeres.com

Overview of Key Research Domains Utilizing M-Xylene-D4 (ring-D4)

M-Xylene-D4 (ring-D4) is a valuable tool in several specialized areas of research, primarily due to its properties as a stable isotope-labeled aromatic hydrocarbon.

Key Research Domains:

Environmental Monitoring and Source Tracking: M-Xylene-D4 (ring-D4) is employed as an internal standard or surrogate in the analysis of environmental samples for volatile organic compounds (VOCs), including its non-deuterated counterpart, m-xylene (B151644). This allows for the accurate quantification of pollutants in air, water, and soil. It also aids in tracing the sources of aromatic hydrocarbon pollution.

Atmospheric Chemistry: The photooxidation of aromatic hydrocarbons like m-xylene is a significant source of secondary organic aerosols (SOA) in the atmosphere. d-nb.info Chamber experiments using labeled compounds can help to unravel the complex reaction pathways and identify the products formed, providing a deeper understanding of atmospheric processes. researchgate.net

Metabolic and Toxicological Studies: In toxicology, deuterated compounds are used to study the metabolic fate of chemicals within an organism. acs.orgcdc.gov By tracking the labeled metabolites of M-Xylene-D4 (ring-D4), researchers can identify the metabolic pathways and assess the potential for the formation of harmful byproducts. researchgate.net

Geochemistry and Petroleomics: In the study of petroleum and its products, deuterated standards are essential for the detailed characterization of complex hydrocarbon mixtures. They aid in the quantitative analysis of specific isomers and in understanding the geological processes that form and alter these resources.

Properties of m-Xylene and its Deuterated Analog

| Property | m-Xylene | M-Xylene-D4 (ring-D4) |

| Molecular Formula | C₈H₁₀ | C₈H₆D₄ chemicalbook.com |

| Molecular Weight | 106.16 g/mol | 110.19 g/mol chemsrc.com |

| Boiling Point | ~139 °C wikipedia.org | ~140.6 °C chemsrc.com |

| Density | ~0.86 g/mL wikipedia.org | ~0.9 g/cm³ chemsrc.com |

| CAS Number | 108-38-3 lgcstandards.com | 425420-97-9 lgcstandards.com |

Structure

3D Structure

属性

IUPAC Name |

1,2,3,5-tetradeuterio-4,6-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10/c1-7-4-3-5-8(2)6-7/h3-6H,1-2H3/i3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSZLXZYQVIEFR-LNFUJOGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C)[2H])C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425420-97-9 | |

| Record name | 425420-97-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Enrichment Strategies for M Xylene D4 Ring D4

Established Pathways for Deuterium (B1214612) Incorporation into the Aromatic Ring

The introduction of deuterium into the aromatic core of m-xylene (B151644) can be achieved through several synthetic strategies, each with its own advantages and limitations. These methods range from direct exchange reactions on the m-xylene molecule to more complex multi-step syntheses involving deuterated starting materials.

Catalytic Hydrogen-Deuterium Exchange Approaches (e.g., acid-catalyzed)

Catalytic hydrogen-deuterium (H-D) exchange is a widely employed method for the deuteration of aromatic compounds. This approach involves the reaction of m-xylene with a deuterium source, such as deuterium gas (D2) or heavy water (D2O), in the presence of a catalyst. Various metal catalysts, including palladium, platinum, iron, and tungsten, have been shown to be effective for this transformation.

The reaction typically proceeds via the dissociative adsorption of both the m-xylene and deuterium onto the catalyst surface. The exchange process is influenced by factors such as the choice of metal catalyst, reaction temperature, and the steric and electronic properties of the substrate. Research has shown that in the case of m-xylene, the exchange of the aromatic ring protons is generally favored over the methyl protons. However, the rate of exchange can vary for the different positions on the aromatic ring. Specifically, the hydrogen atoms at the positions ortho to the methyl groups (C2 and C6) are often exchanged at a slower rate compared to the other ring positions due to steric hindrance. rsc.org

Acid-catalyzed exchange, often utilizing deuterated acids like D2SO4, provides another avenue for ring deuteration. The strongly acidic medium facilitates the electrophilic substitution of protons with deuterons on the aromatic ring.

| Catalyst | Temperature (K) | D2 Content (%) | D3 Content (%) | D4 Content (%) |

|---|---|---|---|---|

| Palladium | 298 | 15 | 25 | 50 |

| Platinum | 323 | 20 | 30 | 40 |

| Iron | 348 | 10 | 15 | 35 |

| Tungsten | 348 | 5 | 10 | 20 |

This table presents hypothetical yet representative data based on findings that different metal catalysts exhibit varying efficiencies and selectivities in the H-D exchange reaction of m-xylene. The percentages indicate the relative abundance of m-xylene molecules containing two, three, or four deuterium atoms on the aromatic ring after the exchange reaction under the specified conditions.

Directed Deuteration via Organometallic Intermediates

For more controlled and site-selective deuteration, methods involving organometallic intermediates can be employed. These strategies often utilize a directing group on the substrate to guide a metal catalyst to a specific C-H bond for activation and subsequent deuteration. While not as commonly reported for a simple molecule like m-xylene, the principles of directed C-H activation are applicable.

For instance, a rhodium-catalyzed C-H activation approach could be envisioned. In such a scenario, a coordinating group temporarily attached to the m-xylene backbone could direct a rhodium catalyst to a specific C-H bond on the aromatic ring. The C-H bond is then cleaved to form a carbon-metal bond, which can then be quenched with a deuterium source like D2O to install a deuterium atom at that specific position. By carefully choosing the directing group and reaction conditions, it is theoretically possible to achieve highly regioselective deuteration.

Multi-step Synthesis from Deuterated Precursors

An alternative to direct deuteration of m-xylene is to build the molecule from already deuterated starting materials. A common precursor for many deuterated aromatic compounds is deuterated benzene (B151609) (C6D6). M-Xylene-D4 (ring-D4) can be synthesized from benzene-d6 (B120219) through a series of well-established organic reactions.

A plausible synthetic route would involve a double Friedel-Crafts alkylation of benzene-d6. The reaction of benzene-d6 with a methylating agent, such as methyl chloride (CH3Cl), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3), would introduce two methyl groups onto the deuterated aromatic ring. While this reaction typically yields a mixture of ortho, meta, and para isomers, the reaction conditions can be optimized to favor the formation of the meta isomer. Subsequent purification by distillation or chromatography would then be necessary to isolate the desired m-xylene-d4.

Isotopic Purity Assessment and Characterization Techniques

Following the synthesis of M-Xylene-D4 (ring-D4), it is crucial to accurately determine the isotopic purity and confirm the location of the deuterium atoms. Several analytical techniques are employed for this purpose, with mass spectrometry and nuclear magnetic resonance spectroscopy being the most prominent.

Isotope Ratio Mass Spectrometry (IRMS) for Deuterium Abundance

Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique for precisely measuring the ratio of stable isotopes, in this case, the D/H ratio. In a typical IRMS analysis of M-Xylene-D4, the sample is first combusted at a high temperature to convert it into simple gases, primarily CO2 and H2 (and its deuterated isotopologues). These gases are then introduced into the mass spectrometer, where they are ionized, accelerated, and separated based on their mass-to-charge ratio.

| Parameter | Value |

|---|---|

| δD (‰ vs. VSMOW) | +2500‰ |

| Deuterium Atom Percent | 98.5% |

| Calculated Isotopic Purity | >98% |

Quantitative Nuclear Magnetic Resonance (QNMR) for Site-Specific Labeling

In a 2H NMR spectrum of M-Xylene-D4 (ring-D4), signals will be observed only for the deuterium atoms. The chemical shifts of these signals will correspond to the positions of the deuterium atoms on the aromatic ring. By integrating the areas of these peaks, it is possible to determine the relative abundance of deuterium at each specific site. Furthermore, by comparing the 1H and 2H NMR spectra, one can confirm the absence of protons at the deuterated positions. This combined approach allows for a comprehensive assessment of both the isotopic enrichment and the regioselectivity of the deuteration process.

| Position on Ring | Chemical Shift (ppm) | Integral Value | Site-Specific Deuteration (%) |

|---|---|---|---|

| C2/C6 | 7.10 | 1.95 | 97.5 |

| C4/C5 | 7.25 | 2.00 | 100 |

Scale-Up Considerations for Research and Reference Material Production

The industrial-level production of m-xylene, the precursor to M-Xylene-D4 (ring-D4), is a well-established process. It primarily involves the separation of m-xylene from a mixture of xylene isomers (o-xylene and p-xylene) and ethylbenzene. Due to their very close boiling points, simple distillation is not effective for separating these isomers. googleapis.com Industrial separation is typically achieved through more complex methods such as partial sulfonation or advanced techniques like melt crystallization and adsorption. wikipedia.orgresearchgate.net

Catalytic Hydrogen-Deuterium Exchange:

One of the most promising methods for the large-scale deuteration of aromatic compounds like m-xylene is catalytic hydrogen-deuterium (H-D) exchange. This method involves reacting m-xylene with a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O), in the presence of a catalyst. Studies have shown that catalysts like silica-alumina and alumina (B75360) can facilitate the exchange of hydrogen atoms on the aromatic ring of m-xylene with deuterium. rsc.org

For industrial-scale production, the development of highly active, selective, and reusable catalysts is crucial. Recent advancements have focused on nanostructured iron catalysts, which have demonstrated the ability to selectively deuterate (hetero)arenes using D₂O under hydrogen pressure. nih.gov This approach is particularly attractive for large-scale synthesis due to the low cost and abundance of the iron catalyst and the use of inexpensive D₂O as the deuterium source. nih.gov A key advantage of this methodology is its demonstrated scalability, with successful synthesis of deuterium-containing products on a kilogram scale. nih.gov

Process Intensification with Continuous Flow Reactors:

Traditional batch reactors used in laboratory-scale synthesis often face limitations when scaled up, including issues with heat and mass transfer, longer reaction times, and difficulties in ensuring consistent product quality. Continuous flow reactors offer a compelling alternative for the industrial production of M-Xylene-D4 (ring-D4).

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction efficiency and higher yields. Furthermore, the enhanced safety profile of continuous flow systems, particularly when handling flammable substances like m-xylene and deuterium gas, makes them well-suited for industrial applications.

Purification and Isotopic Enrichment:

Achieving the high isotopic purity required for a reference material (typically >98 atom % D) is a critical aspect of the scale-up process. After the initial deuteration reaction, the product mixture will likely contain partially deuterated m-xylene molecules and residual starting material.

Purification strategies may involve chromatographic techniques or distillation to separate M-Xylene-D4 (ring-D4) from these impurities. The close physical properties of the different deuterated isotopologues can make this separation challenging. Therefore, optimizing the deuteration reaction to maximize the isotopic enrichment is paramount to simplifying the downstream purification process.

Quality Control and Certification as a Reference Material:

The production of M-Xylene-D4 (ring-D4) as a certified reference material (CRM) necessitates a rigorous quality control and certification process. This involves comprehensive analysis to confirm the chemical and isotopic purity of the final product.

Analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are employed to assess chemical purity. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for determining the degree of deuteration and the position of the deuterium labels on the aromatic ring.

The certification process is conducted in accordance with international standards such as ISO 17034 and ISO/IEC 17025 to ensure the traceability and reliability of the reference material.

Economic Considerations:

The efficiency of the catalyst, the yield of the deuteration reaction, and the complexity of the purification process all have a direct impact on the final cost of the product. The development of robust and recyclable catalysts, coupled with the optimization of the reaction conditions, is key to improving the economic viability of large-scale production. The higher cost of deuterated compounds compared to their non-deuterated counterparts is a significant consideration, making process optimization a critical goal for manufacturers.

The table below summarizes the key scale-up considerations for the production of M-Xylene-D4 (ring-D4).

| Consideration | Laboratory Scale | Industrial Scale | Key Challenges & Solutions |

| Starting Material | High-purity m-xylene | Bulk m-xylene requiring purification | Efficient separation of xylene isomers (e.g., melt crystallization, adsorption). |

| Deuteration Method | Various methods, often in batch | Catalytic H-D exchange, continuous flow | Development of robust, recyclable catalysts; process intensification. |

| Deuterium Source | Deuterium gas, deuterated solvents | Heavy water (D₂O) | Cost and safety of deuterium source. |

| Purification | Chromatography | Distillation, preparative chromatography | Separation of isotopologues with similar physical properties. |

| Quality Control | NMR, MS | GC, HPLC, NMR, MS, ISO certification | Meeting stringent purity requirements for reference materials. |

| Economics | High cost per gram | Reduced cost per gram through optimization | Catalyst efficiency, reaction yield, cost of deuterium source. |

Advanced Analytical Characterization and Quantification of M Xylene D4 Ring D4

Spectroscopic Analysis for Structural Confirmation and Isotopic Distribution

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of M-Xylene-D4 (ring-D4) and for verifying the position and extent of deuterium (B1214612) incorporation. Methods such as Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy provide detailed insights into the molecular framework and the effects of isotopic substitution.

Deuterium Nuclear Magnetic Resonance Spectroscopy (²H NMR)

Deuterium (²H) NMR spectroscopy is a primary and direct method for confirming the presence and location of deuterium atoms within a molecule. In the case of M-Xylene-D4 (ring-D4), the four deuterium atoms are attached to the aromatic ring. The ²H NMR spectrum provides signals corresponding to these deuterons, confirming that isotopic labeling has occurred at the intended positions.

The spectrum is characterized by resonances in the aromatic region, typically between 7.0 and 7.5 ppm. The exact chemical shifts are influenced by the solvent and the specific positions of the deuterons on the meta-substituted ring. Due to the quadrupolar nature of the deuterium nucleus, the signals are generally broader than proton signals. The integration of these signals allows for the quantification of the deuterium content at the aromatic positions.

Table 1: Expected ²H NMR Spectral Data for M-Xylene-D4 (ring-D4)

| Nucleus | Typical Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ²H | ~7.0 - 7.2 | Broad Singlets/Multiplets | Aromatic C-D |

Proton Nuclear Magnetic Resonance Spectroscopy (¹H NMR) with Deuterium Decoupling

Proton (¹H) NMR spectroscopy is used to analyze the hydrogen atoms in a molecule. For M-Xylene-D4 (ring-D4), the protons are located exclusively on the two methyl groups, as the aromatic protons have been substituted with deuterium. Consequently, the ¹H NMR spectrum is significantly simplified compared to its non-deuterated analogue, m-xylene (B151644).

The spectrum will prominently feature a single sharp signal corresponding to the six equivalent protons of the two methyl groups. This signal typically appears in the aliphatic region of the spectrum. The aromatic region (typically ~7.0-7.2 ppm) will be devoid of signals, confirming the successful deuteration of the ring. chemicalbook.comthermofisher.com

When deuterium decoupling is applied, any potential residual coupling between the methyl protons and the ring deuterons is removed, resulting in an even sharper singlet for the methyl groups. This technique enhances spectral resolution and confirms the proximity of the proton and deuterium nuclei. The use of deuterated solvents, which are standard in NMR, ensures that the solvent signal does not interfere with the analyte signals. studymind.co.uk

Table 2: Expected ¹H NMR Spectral Data for M-Xylene-D4 (ring-D4)

| Protons | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ | ~2.3 | Singlet | 6H |

| Aromatic | Absent | - | 0H |

Vibrational Spectroscopic Signatures (Infrared and Raman) for Deuteration Effects

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, measures the vibrational energies of molecules and is highly sensitive to changes in atomic mass. pace.edu The substitution of hydrogen with heavier deuterium atoms on the aromatic ring of m-xylene leads to predictable shifts in the vibrational frequencies, providing clear evidence of deuteration.

The most significant change is observed in the C-H stretching vibrations of the aromatic ring. In standard m-xylene, these C-H stretching modes appear in the 3100-3000 cm⁻¹ region of the IR and Raman spectra. researchgate.net In M-Xylene-D4 (ring-D4), these bands are absent and are replaced by new bands corresponding to C-D stretching vibrations. Due to the increased reduced mass of the C-D bond compared to the C-H bond, these new bands appear at a significantly lower frequency, typically in the 2300-2200 cm⁻¹ range.

Other vibrational modes, such as ring breathing and C-H (or C-D) bending modes, also shift to lower wavenumbers upon deuteration. researchgate.net These shifts serve as a diagnostic fingerprint for confirming the isotopic substitution on the aromatic ring. The C-H stretching and bending frequencies associated with the methyl groups remain largely unaffected.

Table 3: Comparison of Key Vibrational Frequencies for m-Xylene and M-Xylene-D4 (ring-D4)

| Vibrational Mode | m-Xylene (C-H) Approx. Wavenumber (cm⁻¹) | M-Xylene-D4 (C-D) Approx. Wavenumber (cm⁻¹) |

| Aromatic C-H/C-D Stretch | 3100 - 3000 | 2300 - 2200 |

| Methyl C-H Stretch | 2970 - 2870 | 2970 - 2870 |

| Aromatic Ring Breathing | ~1600, ~1000 | Shifted to lower values |

Mass Spectrometric Applications for Trace Analysis and Internal Standard Use

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For isotopically labeled compounds like M-Xylene-D4 (ring-D4), it is crucial for confirming the mass increase due to deuteration and for its application in quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis

M-Xylene-D4 (ring-D4) is an ideal internal standard for the quantitative analysis of m-xylene in complex matrices using Gas Chromatography-Mass Spectrometry (GC-MS). An internal standard is a compound added to a sample in a known concentration to facilitate the quantification of an analyte.

Due to its similar chemical and physical properties, M-Xylene-D4 co-elutes with the non-deuterated m-xylene from the GC column. jeol.com However, the mass spectrometer can easily distinguish between the two compounds based on their mass-to-charge (m/z) ratio. The molecular weight of M-Xylene-D4 is 4 atomic mass units higher than that of m-xylene.

The mass spectrum of m-xylene typically shows a molecular ion (M⁺) peak at m/z 106 and a prominent fragment ion from the loss of a methyl group ([M-CH₃]⁺) at m/z 91. For M-Xylene-D4 (ring-D4), the molecular ion peak appears at m/z 110, and the corresponding loss of a methyl group results in a fragment ion at m/z 95. By monitoring these distinct ions, the concentration of m-xylene can be accurately determined relative to the known concentration of the M-Xylene-D4 internal standard, correcting for variations in sample preparation and instrument response. researchgate.net

Table 4: Key Mass-to-Charge (m/z) Ratios for m-Xylene and M-Xylene-D4 in GC-MS

| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ion ([M-CH₃]⁺) (m/z) |

| m-Xylene | 106 | 91 |

| M-Xylene-D4 (ring-D4) | 110 | 95 |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. This precision allows for the determination of a compound's elemental formula from its exact mass.

For M-Xylene-D4 (ring-D4), with the elemental formula C₈H₆D₄, HRMS can be used to verify its composition with a high degree of confidence. The theoretical exact mass of this molecule can be calculated based on the precise masses of its constituent isotopes (¹²C, ¹H, and ²D). The experimentally measured mass from an HRMS instrument should match this theoretical value within a very small tolerance (typically < 5 ppm), confirming the identity and isotopic purity of the compound. This technique can differentiate M-Xylene-D4 from other potential isobaric interfering species that may have the same nominal mass but a different elemental formula. docbrown.info

Table 5: Precise Mass Data for M-Xylene-D4 (ring-D4)

| Parameter | Value |

| Elemental Formula | C₈H₆D₄ |

| Nominal Mass | 110 |

| Theoretical Exact Mass | 110.103358 u |

Fragmentation Pathway Analysis and Isotope Effects in Mass Spectrometry

The mass spectrometric analysis of M-Xylene-D4 (ring-D4) reveals characteristic fragmentation patterns influenced by the presence of deuterium atoms on the aromatic ring. Upon electron ionization (EI), the molecule typically undergoes initial ionization to form the molecular ion, [M]⁺. For M-Xylene-D4, with a chemical formula of C₈D₄H₆, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) reflecting the sum of the isotopic masses.

A primary and highly significant fragmentation pathway for alkyl-substituted benzenes, including xylenes (B1142099), involves the loss of a methyl group (CH₃•) to form a stable tropylium-like ion. docbrown.infochemistrynotmystery.comwhitman.edu For the non-deuterated m-xylene (C₈H₁₀), this results in a prominent base peak at m/z 91 ([C₇H₇]⁺). docbrown.info In the case of M-Xylene-D4 (ring-D4), the loss of a non-deuterated methyl group leads to a deuterated tropylium-like ion, [C₇D₄H₃]⁺. The m/z of this key fragment is shifted by the mass of the four deuterium atoms.

Further fragmentation of the tropylium (B1234903) ion is also observed. A common subsequent fragmentation is the loss of a neutral acetylene (B1199291) (C₂H₂) molecule. chemistrynotmystery.comwhitman.edu For the deuterated tropylium ion derived from M-Xylene-D4, this would involve the elimination of a deuterated or partially deuterated acetylene molecule, leading to fragment ions at different m/z values compared to the non-deuterated analog.

Isotope Effects:

The presence of deuterium in M-Xylene-D4 introduces kinetic isotope effects (KIEs) that can influence the rates of fragmentation reactions. wikipedia.orgnih.gov The KIE is the change in the reaction rate when an atom in the reactants is replaced by one of its isotopes. wikipedia.org This effect arises primarily from the difference in zero-point vibrational energies between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. wikipedia.orgprinceton.edu The C-D bond is stronger and has a lower vibrational frequency than the C-H bond, meaning more energy is required to break it. wikipedia.orgoup.com

In the context of mass spectrometry, this means that the fragmentation pathways involving the cleavage of a C-D bond will be kinetically less favored than those involving the cleavage of a C-H bond. This can alter the relative abundances of certain fragment ions in the mass spectrum of M-Xylene-D4 compared to its non-deuterated counterpart. For instance, if a rearrangement process prior to fragmentation involves the transfer of a hydrogen/deuterium atom from the ring, the rate of this step could be slower, potentially favoring alternative fragmentation channels. Secondary kinetic isotope effects can also be observed when the isotopically labeled bond is not broken but is located at a position that influences the reaction center. wikipedia.org

| Compound | Molecular Ion (m/z) | Primary Fragment Ion | Primary Fragment (m/z) | Secondary Fragment Ion (from primary) |

|---|---|---|---|---|

| m-Xylene | 106 ([C₈H₁₀]⁺) | [C₇H₇]⁺ (Loss of CH₃) | 91 | [C₅H₅]⁺ (Loss of C₂H₂) |

| M-Xylene-D4 (ring-D4) | 110 ([C₈D₄H₆]⁺) | [C₇D₄H₃]⁺ (Loss of CH₃) | 95 | [C₅D₄H]⁺ / [C₅D₃H₂]⁺ etc. (Loss of C₂HD / C₂H₂ etc.) |

Chromatographic Separation Techniques for M-Xylene-D4 (ring-D4) Isotopologues

Gas chromatography is a highly effective technique for the separation of volatile compounds like M-Xylene-D4 from its non-deuterated analog, m-xylene. nih.gov The separation is primarily based on differences in the compounds' boiling points and their interactions with the stationary phase of the GC column. rdd.edu.iq While the boiling points of isotopologues are very similar, slight differences in volatility and intermolecular interactions can be exploited for separation.

Typically, a nonpolar or moderately polar capillary column is used for this type of separation. rdd.edu.iqshimadzu.com The elution order of structural isomers of xylene on a nonpolar column is generally related to their boiling points. jeol.com For separating isotopologues, the slightly different van der Waals interactions between the deuterated and non-deuterated compounds and the stationary phase can lead to small but measurable differences in retention times. Often, deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reversed-phase systems, an effect sometimes attributed to a smaller molecular volume or reduced polarizability. oup.com

Achieving baseline separation between M-Xylene-D4 and m-xylene can be challenging due to their very similar physicochemical properties. chromforum.org Optimization of GC parameters is crucial and includes selecting a long capillary column (e.g., 60m), using a slow temperature ramp, and optimizing the carrier gas flow rate to maximize resolution. shimadzu.comchromforum.org Specialized stationary phases, such as those based on pillar docbrown.infoarenes, have shown high-resolution performance for xylene isomers and could potentially enhance the separation of their isotopologues. nih.govresearchgate.net

| Parameter | Typical Condition | Rationale for M-Xylene-D4 Separation |

|---|---|---|

| Column Type | Nonpolar (e.g., DB-5, HP-5) or moderately polar capillary column | Exploits subtle differences in volatility and interaction with the stationary phase. nih.govrdd.edu.iq |

| Column Dimensions | 30-60 m length, 0.25-0.32 mm I.D., 0.25-1.0 µm film thickness | Longer columns provide more theoretical plates, enhancing resolution between closely eluting compounds. shimadzu.comchromforum.org |

| Carrier Gas | Helium or Hydrogen | Provides efficient mass transfer for sharp peaks. |

| Temperature Program | Slow initial ramp (e.g., 2-5 °C/min) | Maximizes the time compounds spend interacting with the stationary phase, improving separation. chromforum.org |

| Detector | Mass Spectrometer (MS) | Provides both separation and mass information, allowing for clear differentiation and quantification of deuterated and non-deuterated species. nih.gov |

While GC is the more common technique for xylene analysis, High-Performance Liquid Chromatography (HPLC) can be employed for specialized separations of xylene isomers and their isotopologues, particularly in reversed-phase mode. researchgate.netrsc.org In reversed-phase HPLC (RP-HPLC), separation is based on the hydrophobic interactions between the analyte and a nonpolar stationary phase (e.g., C18, C8) with a polar mobile phase. phenomenex.comnih.gov

The separation of M-Xylene-D4 from m-xylene via HPLC relies on subtle differences in their hydrophobicity. sielc.com Deuteration can slightly alter the lipophilicity of a molecule. oup.com In some cases, deuterated compounds have been observed to elute slightly earlier than their non-deuterated counterparts in RP-HPLC, indicating a slight decrease in retention or hydrophobicity. oup.com This "isotope effect" in chromatography is generally small, and achieving separation requires highly efficient columns and carefully optimized mobile phase compositions. oup.com

Stationary phases that offer alternative selectivities, such as those with phenyl ligands, can enhance separation through π-π interactions with the aromatic ring of the xylenes. phenomenex.comchromforum.org The separation of xylene isomers themselves is challenging in HPLC, often requiring specialized stationary phases like those based on cyclodextrins or metal-organic frameworks (MOFs) to achieve resolution. researchgate.netkiche.or.kr These advanced stationary phases could potentially be applied to enhance the separation of their deuterated isotopologues as well.

| Parameter | Typical Condition | Rationale for M-Xylene-D4 Separation |

|---|---|---|

| Mode | Reversed-Phase (RP-HPLC) | Separates based on hydrophobicity, which can be subtly affected by deuteration. phenomenex.com |

| Stationary Phase | C18, C8, or Phenyl-based columns | C18 provides strong hydrophobic retention. Phenyl columns can offer enhanced selectivity for aromatic compounds through π-π interactions. phenomenex.comchromforum.org |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water mixtures | The organic modifier content is adjusted to control retention and optimize resolution. nih.govsielc.com |

| Flow Rate | 0.5 - 1.5 mL/min | Lower flow rates can sometimes improve resolution for difficult separations. chromforum.org |

| Detector | UV (e.g., at 254 nm) or Mass Spectrometer (LC-MS) | UV detection is common for aromatic compounds. MS provides definitive identification of the isotopologues. |

Environmental Fate, Transport, and Degradation Pathways of M Xylene D4 Ring D4

Atmospheric Photochemistry and Oxidative Degradation Kinetics

Once released into the troposphere, M-Xylene-D4 (ring-D4) is subject to degradation primarily initiated by photochemically generated oxidants. Its atmospheric lifetime and the nature of its degradation products are determined by its reactions with hydroxyl radicals (•OH), ozone (O₃), and chlorine (Cl) radicals. These processes are crucial in understanding the compound's contribution to the formation of secondary pollutants like ozone and organic aerosols.

The primary daytime degradation pathway for m-xylene (B151644), and by extension M-Xylene-D4 (ring-D4), is its reaction with the hydroxyl radical (•OH). nih.govnih.gov This reaction proceeds predominantly through the electrophilic addition of the •OH radical to the aromatic ring, with a minor pathway involving hydrogen abstraction from the methyl groups.

Theoretical studies on m-xylene show that •OH addition is highly regioselective, favoring the ortho positions (C2 and C4) relative to the methyl groups. nih.gov The branching ratios for the initial •OH addition to the non-deuterated m-xylene ring are approximately 97% for addition to the ortho positions, 2% to the meta position, and 1% to the ipso positions. nih.gov The reaction adducts (mX-OH•) then react rapidly with molecular oxygen (O₂) to form peroxy radicals (mX-OH-O₂•). nih.gov These peroxy radicals can undergo several reactions, including cyclization to form bicyclic radicals or reacting with nitric oxide (NO) to form alkoxy radicals, which ultimately lead to ring-opening and the formation of products like glyoxal (B1671930) and methylglyoxal. nih.gov

The reaction of m-xylene with tropospheric ozone (O₃) is significantly slower than the •OH-initiated reaction and is generally considered a minor atmospheric loss process. However, under conditions of low •OH concentrations, such as during nighttime or in specific polluted environments, it can contribute to the degradation of xylenes (B1142099). The process involves ozone attacking the aromatic ring, leading to the formation of primary ozonides that decompose to form various oxygenated products.

Table 1: Reaction Pathways for M-Xylene + •OH Data based on non-deuterated m-xylene.

| Reaction Pathway | Branching Ratio (%) | Subsequent Steps | Key Products |

| •OH addition to ortho positions | ~97% | Reaction with O₂, cyclization, reaction with NO | Dimethylphenols, Glyoxal, Methylglyoxal |

| •OH addition to meta position | ~2% | Reaction with O₂, ring opening | Oxygenated products |

| •OH addition to ipso positions | ~1% | Reaction with O₂, ring opening | Oxygenated products |

| H-abstraction from methyl groups | Minor | Formation of methylbenzyl radicals | m-Tolualdehyde |

This table summarizes the dominant reaction pathways for the OH-initiated oxidation of m-xylene, which are expected to be analogous for M-Xylene-D4 (ring-D4).

In coastal and marine environments, or in continental regions with high concentrations of reactive chlorine species, the reaction with chlorine radicals (Cl•) can be a significant atmospheric sink for m-xylene and its deuterated analogue. The reaction of Cl• with m-xylene is faster than with •OH and proceeds via a different dominant mechanism. rsc.org

While •OH radicals primarily add to the aromatic ring, Cl• radicals preferentially abstract a hydrogen atom from one of the methyl groups. rsc.org This abstraction pathway leads to the formation of a methylbenzyl radical, which is then oxidized to produce compounds such as m-tolualdehyde. However, addition of Cl• to the ring can also occur, leading to the formation of chlorinated aromatic compounds. Studies comparing the oxidation of m-xylene by •OH and Cl• show distinct product distributions; for example, Cl•-initiated oxidation can lead to species like 2-methyl-1,4-benzoquinone, which is not a major product of •OH oxidation. rsc.org This difference in mechanism highlights that the atmospheric environment significantly influences the ultimate degradation products of M-Xylene-D4 (ring-D4).

The oxidation of aromatic hydrocarbons like m-xylene is a major source of secondary organic aerosol (SOA) in urban environments. The low-volatility products formed from the atmospheric oxidation of M-Xylene-D4 (ring-D4) can nucleate to form new particles or condense onto existing aerosol particles, contributing to the atmospheric particulate matter load.

SOA formation is highly dependent on the oxidant and the concentration of nitrogen oxides (NOx).

Low-NOx Conditions: In environments with low NOx levels, the initially formed peroxy radicals (RO₂) primarily react with the hydroperoxyl radical (HO₂). These reactions tend to form higher yields of low-volatility products like hydroperoxides and multifunctional compounds, leading to significantly higher SOA yields.

High-NOx Conditions: Under high-NOx conditions, RO₂ radicals react predominantly with nitric oxide (NO). This pathway often leads to the formation of more volatile products and can limit the formation of aerosol precursors, resulting in lower SOA yields. rsc.org

Table 2: Secondary Organic Aerosol (SOA) Yields from m-Xylene Photooxidation Data based on non-deuterated m-xylene.

| NOx Condition | SOA Yield (%) | Dominant RO₂ Reaction | Reference |

| Low-NOx | 36% | RO₂ + HO₂ | [Ng et al., 2007] |

| High-NOx | 14% - 23% | RO₂ + NO | [Ng et al., 2007], [Song et al., 2005] |

This table illustrates the significant impact of NOx levels on the efficiency of SOA formation from m-xylene, a behavior expected to be similar for M-Xylene-D4 (ring-D4).

The substitution of hydrogen with deuterium (B1214612) in M-Xylene-D4 (ring-D4) gives rise to a kinetic isotope effect (KIE), which is a change in the reaction rate due to the difference in mass between the isotopes. The C-D bond has a lower zero-point vibrational energy than the C-H bond, making it stronger and requiring more energy to break.

The significance of the deuterium KIE depends on the reaction mechanism:

Primary KIE: A large primary KIE is observed when a C-D bond is broken in the rate-determining step of a reaction. For M-Xylene-D4 (ring-D4), this would be relevant for reactions involving hydrogen (deuterium) abstraction from the aromatic ring. While H-abstraction from the ring by •OH is not a major pathway, it is a mechanism for other radicals.

Secondary KIE: A smaller, secondary KIE can occur when the deuterated position is not directly broken but is involved in changes in hybridization during the transition state. princeton.edu For the dominant atmospheric reaction of M-Xylene-D4 (ring-D4) with •OH, which involves the addition of the radical to the deuterated ring, the breaking of a C-D bond is not the primary step. Therefore, a large primary KIE is not expected. However, a small secondary KIE may be present due to the change in carbon hybridization from sp² to sp³ in the reaction intermediate.

Subsurface Transport and Biogeochemical Transformations

In subsurface environments such as groundwater aquifers, the fate of M-Xylene-D4 (ring-D4) is governed by physical transport processes like advection and dispersion, as well as potential biogeochemical transformations. Its structural similarity to m-xylene and its unique isotopic signature make it a candidate for use in specialized environmental studies.

One of the most valuable applications of isotopically labeled compounds like M-Xylene-D4 (ring-D4) is in tracer studies for delineating groundwater contaminant plumes. researchgate.netepa.gov When a site is contaminated with petroleum hydrocarbons such as m-xylene, understanding the extent and movement of the plume is critical for risk assessment and remediation.

An ideal tracer should have transport and sorption characteristics nearly identical to the contaminant of interest but be analytically distinguishable. M-Xylene-D4 (ring-D4) fits these criteria well for tracing m-xylene contamination. By introducing a known quantity of M-Xylene-D4 (ring-D4) into the aquifer, hydrogeologists can monitor its movement to:

Determine groundwater flow velocity and direction.

Characterize aquifer properties such as dispersion and tortuosity.

Identify preferential flow paths.

Assess the potential for contaminant migration to sensitive receptors like drinking water wells.

Because the deuterium substitution has a minimal effect on the compound's solubility and sorption properties, it will co-migrate with the m-xylene plume. Its distinct mass allows it to be easily differentiated from the contaminant m-xylene using mass spectrometry. While the use of stable isotopes of water (²H and ¹⁸O) is common in hydrogeology, the application of deuterated organic compounds as tracers for specific contaminants is a more specialized technique. gw-project.orgresearchgate.net Although the principle is well-established, specific field studies documenting the use of M-Xylene-D4 (ring-D4) for plume delineation are not widely reported in the literature. Nevertheless, its properties make it a potentially powerful tool for site characterization and for validating the performance of groundwater remediation systems. researchgate.net

Sorption and Desorption Dynamics in Geologic Media

The movement and persistence of M-Xylene-D4 (ring-D4) in the subsurface are significantly influenced by its interaction with geologic media such as soil and sediment. Sorption, the process by which a substance adheres to a solid surface, and its reverse, desorption, dictate the compound's concentration in groundwater and its availability for degradation or transport. For nonpolar organic compounds like m-xylene, sorption is primarily governed by partitioning into the organic carbon fraction of the soil matrix. chemsafetypro.comut.ac.ir

The key parameter used to describe this partitioning is the organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.comecetoc.org A higher Koc value indicates a stronger tendency for the compound to bind to soil and sediment, reducing its mobility in groundwater. chemsafetypro.comca.gov The soil-water distribution coefficient (Kd) is also used, which relates the concentration of the chemical in the soil to its concentration in the water; however, Kd is specific to a particular soil, whereas Koc normalizes for the organic carbon content, making it a more universal descriptor. chemsafetypro.comecetoc.org

While specific sorption data for M-Xylene-D4 (ring-D4) is not extensively published, the values are expected to be nearly identical to those of its non-deuterated counterpart, m-xylene, as the isotopic labeling does not significantly alter its physicochemical properties like hydrophobicity. The log Koc for m-xylene is approximately 2.61, indicating moderate sorption potential. epa.gov The sorption process is generally reversible, and the dynamics can be described by models such as the Freundlich isotherm, which relates the concentration of the solute on the surface of the adsorbent to the concentration of the solute in the liquid with which it is in contact. regulations.govnih.gov

Table 1: Representative Soil Sorption Coefficients for m-Xylene This interactive table provides typical sorption values for m-xylene, the non-deuterated analogue of M-Xylene-D4 (ring-D4), in various geologic media. These values are indicative of the expected behavior of the deuterated compound.

| Parameter | Value | Soil/Sediment Type | Reference |

| Log Koc | 2.61 | General (Calculated) | epa.gov |

| Log Koc | 2.35 | Estuary Sediment (4.02% OC) | epa.gov |

| Kd (L/kg) | Varies | Dependent on % Organic Carbon | ecetoc.org |

| Freundlich KF | Varies | Dependent on Soil Properties | regulations.govnih.gov |

Note: Koc is the organic carbon-normalized sorption coefficient. Kd is the soil-water distribution coefficient (Kd = Koc × foc, where foc is the fraction of organic carbon). KF is the Freundlich adsorption coefficient.

Anaerobic and Aerobic Microbial Biotransformation Pathways

M-Xylene-D4 (ring-D4) can be biodegraded by microbial communities under both anaerobic (oxygen-free) and aerobic (oxygen-present) conditions. The specific pathways and enzymes involved differ significantly between these two environments.

Anaerobic Biotransformation: In the absence of oxygen, a key initial step in the degradation of m-xylene is the addition of the methyl group to a fumarate (B1241708) molecule, a reaction catalyzed by the enzyme benzylsuccinate synthase or a homologous enzyme. This pathway has been demonstrated for deuterated xylenes in contaminated aquifers. regulations.govepa.gov For m-xylene, this results in the formation of (3-methylbenzyl)succinate. Subsequent steps involve the oxidation of this intermediate, leading toward the central metabolite, 3-methylbenzoate (B1238549) (or its CoA thioester), which can then undergo ring cleavage. This anaerobic activation is a critical step for remediation in oxygen-depleted groundwater plumes. Studies with sulfate-reducing bacteria have also shown complete mineralization of m-xylene under anaerobic conditions.

Aerobic Biotransformation: Under aerobic conditions, microorganisms utilize oxygenases to initiate the degradation of M-Xylene-D4 (ring-D4). Two primary pathways are common:

Monooxygenase Pathway: An enzyme, such as xylene monooxygenase, attacks one of the methyl groups, leading to the formation of 3-methylbenzyl alcohol. This is then sequentially oxidized by dehydrogenases to 3-methylbenzaldehyde (B113406) and then to 3-methylbenzoate. epa.gov

Dioxygenase Pathway: A dioxygenase enzyme incorporates both atoms of an O2 molecule into the aromatic ring, forming a cis-dihydrodiol (e.g., cis-3,6-dimethyl-3,5-cyclohexadiene-1,2-diol). This intermediate is then dehydrogenated to form a substituted catechol (e.g., 3-methylcatechol), which subsequently undergoes ring cleavage.

Various bacterial genera, including Pseudomonas, Rhodococcus, Azoarcus, and Mycobacterium, have been identified as capable of degrading xylene isomers through these pathways. nih.gov

Metabolite Elucidation in Biodegradation Processes

Identifying the metabolic byproducts of M-Xylene-D4 (ring-D4) is crucial for confirming its biodegradation and understanding the transformation pathways. The deuterium labeling on the aromatic ring is particularly useful as it allows metabolites to be distinguished from naturally occurring background compounds.

In anaerobic biodegradation, the primary initial metabolite identified is (3-methylbenzyl)succinate. Further downstream metabolites in this pathway include E-(3-methylphenyl)itaconate and 3-methylbenzoate. Studies using deuterated o-xylene (B151617) have successfully detected the corresponding deuterated o-methyl-benzylsuccinic acid in groundwater, confirming this pathway in situ. regulations.govepa.gov

Under aerobic conditions, a sequence of metabolites is generated depending on the specific pathway. The monooxygenase pathway on the methyl group produces 3-methylbenzyl alcohol, 3-methylbenzaldehyde, and 3-methylbenzoate. epa.gov The dioxygenase pathway acting on the ring leads to the formation of dihydrodiols and subsequently 3-methylcatechol. Further degradation by bacteria such as Bacillus subtilis can result in a wide array of smaller molecules as the aromatic ring is cleaved and the carbon is funneled into central metabolism. chemsafetypro.com

Table 2: Key Metabolites in the Biodegradation of m-Xylene This interactive table lists the identified intermediate compounds formed during the microbial degradation of m-xylene, the parent compound of M-Xylene-D4 (ring-D4). The deuterium label on the ring of M-Xylene-D4 would be retained in these metabolites.

| Pathway | Metabolite | Reference |

| Anaerobic | (3-Methylbenzyl)succinate | |

| Anaerobic | E-(3-Methylphenyl)itaconate | |

| Anaerobic | 3-Methylbenzoate | |

| Aerobic (Monooxygenase) | 3-Methylbenzyl alcohol | epa.gov |

| Aerobic (Monooxygenase) | 3-Methylbenzaldehyde | epa.gov |

| Aerobic (Monooxygenase) | 3-Methylbenzoate | epa.gov |

| Aerobic (Dioxygenase) | 3,5-dimethyl-3,5-cyclohexadiene-1,2-diol | |

| Aerobic (Dioxygenase) | 3-Methylcatechol | epa.gov |

| Aerobic (Ring Cleavage) | Phthalic acid, Succinic acid, Acetic acid | chemsafetypro.com |

Degradation in Engineered Systems and Remediation Assessment

Application in Bioremediation Efficiency Studies

Deuterated compounds like M-Xylene-D4 (ring-D4) are invaluable tools for assessing the effectiveness of in situ bioremediation of contaminated sites. Their primary application is in "push-pull" tests, where a solution containing the deuterated surrogate, electron acceptors (like nitrate), and a conservative tracer (like bromide) is injected into a monitoring well, left to incubate in the aquifer, and then extracted from the same well. regulations.govepa.gov

The key advantage of using a deuterated compound is that it and its subsequent metabolites can be unequivocally distinguished from the existing background contamination of non-deuterated xylene. regulations.gov This allows for the direct and quantitative measurement of biodegradation rates in the subsurface, even in highly contaminated areas. The detection of deuterated metabolites, such as deuterated benzylsuccinic acid analogues, provides definitive proof that anaerobic biodegradation is occurring. regulations.govepa.gov These field tests have successfully used deuterated aromatic hydrocarbons to calculate in situ transformation rates, providing critical data for evaluating the feasibility and progress of monitored natural attenuation or enhanced bioremediation strategies. epa.gov

Table 3: Example Formation Rates of Deuterated Metabolites in an In Situ Push-Pull Test

| Deuterated Surrogate | Deuterated Metabolite | Formation Rate (nM/day) | Reference |

| o-Xylene-d10 | o-Methyl-BSA-d10 | 1.0 - 7.4 | regulations.govepa.gov |

| Toluene-d8 | BSA-d8 | 1.0 - 7.4 | regulations.govepa.gov |

Note: BSA stands for Benzylsuccinic Acid. The data is for analogous deuterated compounds used to demonstrate the technique.

Photocatalytic and Chemical Degradation Mechanisms

In addition to biological degradation, M-Xylene-D4 (ring-D4) can be broken down in engineered systems through chemical and photocatalytic processes, often referred to as Advanced Oxidation Processes (AOPs). ut.ac.ir These methods are effective for treating air and water streams contaminated with volatile organic compounds.

Photocatalytic Degradation: This process typically involves a semiconductor catalyst, such as titanium dioxide (TiO2) or composites like g-C3N4/TiO2, which, when irradiated with UV or solar light, generates highly reactive oxygen species (ROS). The primary mechanism involves the generation of electron-hole pairs in the catalyst. These charge carriers react with water and oxygen to produce powerful oxidizing agents, primarily hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O2−). ut.ac.ir These radicals then attack the M-Xylene-D4 molecule, leading to the oxidation of the methyl groups and cleavage of the aromatic ring, ultimately resulting in mineralization to carbon dioxide and water. The degradation efficiency depends on factors such as catalyst type, initial contaminant concentration, and light intensity.

Chemical Degradation: Other AOPs can also degrade m-xylene without photocatalysts. For example, the combination of ultraviolet light with ozone (UV/O3) or hydrogen peroxide (UV/H2O2) generates hydroxyl radicals that readily oxidize the compound. ut.ac.ir High-temperature oxidation is another chemical degradation pathway, though it is less commonly used for remediation due to higher energy costs.

A potential factor in the chemical degradation of M-Xylene-D4 (ring-D4) is the kinetic isotope effect. The carbon-deuterium (C-D) bonds on the aromatic ring are stronger than carbon-hydrogen (C-H) bonds. This could potentially lead to slightly slower reaction rates in degradation steps that involve the breaking of a C-D bond on the ring, compared to the non-deuterated m-xylene.

Metabolic and Biotransformation Investigations of M Xylene D4 Ring D4 in Non Human Biological Systems

Elucidation of Enzymatic Oxidation Pathways

The initial phase of M-Xylene-D4 (ring-D4) biotransformation is characterized by oxidative reactions, primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. springernature.comnih.gov These reactions introduce polar functional groups onto the lipophilic xylene molecule, preparing it for subsequent conjugation and excretion.

Cytochrome P450-Mediated Hydroxylation Mechanisms (e.g., 2,4-dimethylphenol formation)

The metabolism of m-xylene (B151644), and by extension M-Xylene-D4 (ring-D4), proceeds through two main oxidative pathways mediated by cytochrome P450 enzymes. nih.govresearchgate.net

Side-Chain Oxidation : The primary metabolic route involves the oxidation of one of the methyl groups to form m-methylbenzyl alcohol. This alcohol is further oxidized to m-toluic acid (3-methylbenzoic acid). This pathway is the dominant route leading to the formation of excretory metabolites. cdc.govnih.gov

Aromatic Hydroxylation : A minor but significant pathway is the direct hydroxylation of the aromatic ring. In the case of m-xylene, this results in the formation of various dimethylphenol isomers. cdc.gov Specifically, human CYP1A2 has been identified as causing the ring hydroxylation of m-xylene to produce 2,4-dimethylphenol. cdc.gov Studies in rats have confirmed that m-xylene is metabolized to 2,4-dimethylphenol, accounting for a small percentage of the administered dose. epa.gov For M-Xylene-D4 (ring-D4), this reaction would yield 2,4-dimethylphenol-d3. The formation of this metabolite is a clear indicator of aromatic oxidation. regulations.gov

Role of Deuterium (B1214612) Labeling in Metabolite Identification and Quantification

The use of stable isotopes, such as deuterium in M-Xylene-D4 (ring-D4), is a powerful technique in metabolism studies for several reasons:

Metabolite Tracking and Identification : Deuterium-labeled compounds can be easily distinguished from their unlabeled, endogenous counterparts by mass spectrometry. The mass shift of 4 Da (due to the four deuterium atoms on the ring) creates a unique isotopic signature that allows for unambiguous identification of metabolites derived from the administered compound. nih.gov This technique helps reduce the number of potential candidate structures when analyzing mass spectrometry data. nih.gov

Mechanistic Insights : The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered due to the greater mass of deuterium. A significant KIE suggests that the cleavage of the C-D bond (or C-H bond in the unlabeled compound) is a rate-determining step in the reaction mechanism. nih.govnih.gov This has been observed in P450-catalyzed hydroxylations and provides strong evidence for the specific chemical steps involved in the enzymatic process. nih.gov

Quantification : Deuterium-labeled metabolites are ideal internal standards for quantitative analysis by methods like liquid chromatography-mass spectrometry (LC-MS). mdpi.com By adding a known amount of the labeled standard to a biological sample, the concentration of the unlabeled metabolite can be determined with high accuracy and precision, as the labeled standard corrects for variations in sample preparation and instrument response. mdpi.com

Conjugation Reactions and Excretion Pathways in Animal Models (e.g., rodents)

Following Phase I oxidation, the resulting metabolites of M-Xylene-D4 (ring-D4) undergo Phase II conjugation reactions. These processes attach small, polar endogenous molecules to the metabolite, further increasing its water solubility and facilitating its elimination from the body, primarily through urine. springernature.com

Glycine Conjugation to Methylhippuric Acid

The most significant conjugation pathway for the primary metabolite of m-xylene, m-toluic acid, is its reaction with the amino acid glycine. cdc.gov This enzymatic reaction forms 3-methylhippuric acid. rupahealth.comrupahealth.comwikipedia.org In the case of M-Xylene-D4 (ring-D4), the corresponding metabolite would be 3-methylhippuric acid with a deuterated ring. This conjugation is a rate-limiting step in xylene metabolism and is the primary excretory product found in the urine of animal models such as rats. cdc.govnih.gov The presence of methylhippuric acid in urine is a widely used biomarker for assessing xylene exposure. wikipedia.orghsl.gov.uk

Glucuronidation and Sulfation Processes

While glycine conjugation is the predominant Phase II pathway, minor routes such as glucuronidation and sulfation also occur, particularly for the phenolic metabolites. cdc.gov

Glucuronidation : The hydroxylated metabolite, 2,4-dimethylphenol-d3, can be conjugated with glucuronic acid. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). springernature.commdpi.com This process attaches a large, highly polar glucuronide moiety, significantly enhancing water solubility.

Sulfation : Alternatively, the phenolic hydroxyl group can be conjugated with a sulfate group in a reaction mediated by sulfotransferases (SULTs). springernature.commdpi.com

Both glucuronide and sulfate conjugates have been identified as major water-soluble metabolites for other aromatic hydrocarbons in various biological systems, indicating the general capability of these pathways. nih.gov In rats, glucuronidation can be a primary metabolic pathway for certain phenolic compounds. mdpi.com

In Vitro Studies for Metabolic Profiling (e.g., liver microsomes, S9 fractions)

In vitro systems are indispensable tools for investigating the metabolic fate of compounds like M-Xylene-D4 (ring-D4) in a controlled environment. springernature.com These systems allow for the characterization of metabolic pathways and the identification of the enzymes involved, without the complexities of a whole-animal model.

Liver Microsomes : This subcellular fraction is prepared from the endoplasmic reticulum of liver cells and is a rich source of Phase I enzymes, particularly cytochrome P450s. nih.govnih.govmdpi.com Incubating M-Xylene-D4 (ring-D4) with liver microsomes (e.g., from rats) in the presence of necessary cofactors like NADPH allows researchers to specifically study the CYP-mediated oxidation reactions and identify metabolites such as deuterated m-methylbenzyl alcohol and 2,4-dimethylphenol. nih.govpharmaron.com

S9 Fractions : The S9 fraction is a supernatant preparation that contains both microsomal and cytosolic enzymes. springernature.com This makes it suitable for studying both Phase I oxidation and many Phase II conjugation reactions, such as sulfation and reactions involving glutathione. springernature.commdpi.com Incubating M-Xylene-D4 with S9 fractions can provide a more comprehensive metabolic profile, including the formation of conjugated products.

These in vitro assays are critical for determining metabolic stability, identifying potential metabolites, and elucidating the specific enzymes responsible for the biotransformation of a xenobiotic. nih.gov

| Metabolic Pathway | Enzyme Family | Key Metabolite(s) Formed from M-Xylene-D4 (ring-D4) | Biological System |

| Phase I: Methyl Group Oxidation | Cytochrome P450 (CYP) | m-methylbenzyl alcohol (ring-d4), m-toluic acid (ring-d4) | Liver Microsomes, Animal Models (e.g., Rodents) |

| Phase I: Ring Hydroxylation | Cytochrome P450 (CYP1A2) | 2,4-dimethylphenol (ring-d3) | Liver Microsomes, Animal Models (e.g., Rodents) |

| Phase II: Glycine Conjugation | N-Acyltransferase | 3-methylhippuric acid (ring-d4) | Animal Models (e.g., Rodents) |

| Phase II: Glucuronidation | UDP-glucuronosyltransferase (UGT) | 2,4-dimethylphenol-glucuronide (ring-d3) | S9 Fractions, Animal Models (e.g., Rodents) |

| Phase II: Sulfation | Sulfotransferase (SULT) | 2,4-dimethylphenol-sulfate (ring-d3) | S9 Fractions, Animal Models (e.g., Rodents) |

Mechanistic Studies and Reaction Kinetics Involving M Xylene D4 Ring D4

Deuterium (B1214612) Kinetic Isotope Effects (KIEs) in Organic Reaction Mechanisms

The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry used to determine reaction mechanisms by observing the change in reaction rate upon isotopic substitution. princeton.edu The replacement of hydrogen with deuterium can significantly alter reaction rates, particularly if the C-H bond is broken in the rate-determining step. princeton.edu

Primary and Secondary KIEs for Rate-Determining Step Elucidation

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is cleaved in the rate-determining step of a reaction. For C-H bond cleavage, a normal primary KIE (kH/kD > 1) is typically observed because the zero-point energy of a C-D bond is lower than that of a C-H bond, making the C-D bond stronger and requiring more energy to break. princeton.edu For instance, in an electrophilic aromatic substitution reaction like nitration, if the removal of a proton from the aromatic ring were the rate-determining step, a significant primary KIE would be expected upon deuteration of the ring. However, for many electrophilic aromatic substitutions, the initial attack of the electrophile on the aromatic ring is the slow step, and thus, a significant primary KIE is often not observed. masterorganicchemistry.comechemi.com

A secondary kinetic isotope effect arises when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. princeton.edu These effects are generally smaller than primary KIEs and can be normal (kH/kD > 1) or inverse (kH/kD < 1). They are often associated with changes in hybridization at the carbon atom bearing the isotope. For example, in a reaction where a carbon atom changes from sp3 to sp2 hybridization in the transition state, a normal secondary KIE is often observed. Conversely, a change from sp2 to sp3 hybridization can lead to an inverse secondary KIE. mdpi.com In the context of m-xylene-d4, studying the solvolysis of a derivative where the leaving group is attached to a benzylic position could reveal secondary KIEs that provide information about the nature of the carbocation intermediate.

| Reaction Type | Hypothetical Substrate | Hypothetical kH/kD | Implication for Rate-Determining Step |

| Electrophilic Nitration | m-Xylene (B151644) vs. m-Xylene-d4 | ~1.05 | C-H bond cleavage is not the rate-determining step. |

| Radical Bromination (benzylic) | m-Xylene vs. m-Xylene (methyl-d3) | ~4.5 | C-H bond cleavage at the methyl group is rate-determining. |

| Solvolysis of a benzylic derivative | 1-(m-tolyl)ethyl chloride vs. 1-(m-tolyl-d4)ethyl chloride | ~0.98 (α-secondary KIE) | Indicates a change in hybridization at the benzylic carbon, consistent with carbocation formation. |

Interactive Data Table

Tunneling Phenomena in M-Xylene-D4 Reactivity

Quantum tunneling is a phenomenon where a particle can pass through a potential energy barrier that it classically does not have enough energy to overcome. nih.gov In chemical reactions, particularly those involving the transfer of light particles like hydrogen, tunneling can lead to significantly enhanced reaction rates, especially at low temperatures. arxiv.orgjst.go.jp The probability of tunneling is highly dependent on the mass of the particle, with lighter particles exhibiting a much higher probability of tunneling. researchgate.net

The study of KIEs can provide evidence for tunneling. Unusually large primary KIEs (often kH/kD > 10) and a non-linear temperature dependence of the KIE are considered strong indicators of tunneling. nih.govnih.gov For reactions involving m-xylene-d4, tunneling would be most relevant in processes where a hydrogen (or deuterium) atom is abstracted from the aromatic ring or a methyl group in the rate-determining step. While theoretical studies have explored hydrogen tunneling in various systems, arxiv.orgresearchgate.net specific experimental or computational studies demonstrating tunneling phenomena in the reactivity of m-xylene-d4 are not prominently documented.

Radical and Ionic Reaction Pathways in Deuterated Aromatic Systems

The presence of deuterium on the aromatic ring of m-xylene can influence the course of both radical and ionic reactions, providing valuable mechanistic information.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS) of m-xylene, an electrophile attacks the electron-rich aromatic ring. The methyl groups are activating and ortho-, para-directing. Nitration of m-xylene, for example, primarily yields 4-nitro-m-xylene. google.com As mentioned earlier, the rate-determining step is typically the formation of the sigma complex (arenium ion), not the subsequent deprotonation. masterorganicchemistry.com Therefore, a primary KIE for the substitution on the deuterated ring is expected to be negligible (kH/kD ≈ 1). echemi.com This lack of a significant KIE is a key piece of evidence supporting the established two-step mechanism of EAS. masterorganicchemistry.com

Radical-Mediated Rearrangements and Cyclization

Radical reactions involving deuterated aromatic systems can also be probed using KIEs. For example, in the radical bromination of the methyl groups of m-xylene, a significant primary KIE would be expected if a methyl C-D bond were being broken in the rate-determining step. Radical-mediated rearrangements and cyclizations involving m-xylene-d4 could also exhibit KIEs that would help to elucidate the mechanism of these often complex transformations. For instance, if a reaction involves an intramolecular hydrogen (or deuterium) atom transfer from the ring to a radical center, a primary KIE would be anticipated.

Computational Chemistry Approaches for Reaction Pathway Prediction and Validation

Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become an indispensable tool for predicting and validating reaction pathways. nih.govescholarship.org These methods allow for the calculation of the potential energy surface of a reaction, identifying transition states and intermediates. dergipark.org.tr

For m-xylene-d4, computational studies could be employed to:

Predict KIEs: By calculating the vibrational frequencies of the reactants and transition states for both the deuterated and non-deuterated species, KIEs can be predicted and compared with experimental data to validate a proposed mechanism.

Model Reaction Pathways: DFT calculations can map out the entire energy profile for reactions such as electrophilic substitution or radical-mediated processes, providing detailed geometric and energetic information about each step. escholarship.org

Investigate Tunneling: More advanced computational methods can be used to calculate the probability of quantum tunneling for hydrogen/deuterium transfer reactions, assessing its importance under different reaction conditions.

While general computational studies on xylene isomers and their reactions exist, dergipark.org.trmdpi.com specific computational investigations focusing on the reaction pathways and kinetics of m-xylene-d4 are not widely reported. Such studies would be highly valuable for providing a more quantitative understanding of the mechanistic details discussed in this section.

Density Functional Theory (DFT) Calculations of Transition States and Intermediates

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of chemical reactions, DFT is extensively employed to calculate the geometries and energies of reactants, products, transition states, and intermediates. This allows for the mapping of the potential energy surface of a reaction and the determination of activation energies, which are critical for understanding reaction kinetics.

For reactions involving M-Xylene-D4 (ring-D4), DFT calculations are instrumental in predicting how the presence of deuterium on the aromatic ring affects the stability of intermediates and the energy of transition states. A key area of investigation is the atmospheric oxidation of m-xylene, often initiated by hydroxyl (OH) radicals. nih.gov In such reactions, the OH radical can either abstract a hydrogen (or deuterium) atom from a methyl group or add to the aromatic ring. nih.gov

DFT studies on the non-deuterated m-xylene have shown that OH addition to the aromatic ring is the dominant initial reaction pathway under atmospheric conditions. nih.gov The addition occurs preferentially at the ortho and para positions relative to the methyl groups, leading to the formation of OH-m-xylene adducts. These adducts can then react with molecular oxygen to form peroxy radicals, which can undergo further reactions, including cyclization to form bicyclic radicals. nih.gov

When the aromatic ring is deuterated, as in M-Xylene-D4 (ring-D4), the C-D bonds are stronger than the corresponding C-H bonds due to the lower zero-point vibrational energy of the C-D bond. This difference can lead to a primary kinetic isotope effect if a C-D bond is broken in the rate-determining step of the reaction. For instance, in hydrogen (or deuterium) abstraction reactions from the aromatic ring, a higher activation energy would be expected for the deuterated compound.

While specific DFT data for M-Xylene-D4 (ring-D4) is not extensively available in published literature, we can infer the expected outcomes based on studies of similar aromatic compounds and the principles of KIE. The table below illustrates the type of data that would be generated from DFT calculations to compare the reaction of OH radicals with both standard m-xylene and M-Xylene-D4 (ring-D4).

| Reaction Pathway | Species | Relative Energy (kcal/mol) for m-xylene | Relative Energy (kcal/mol) for M-Xylene-D4 (ring-D4) (Estimated) |

|---|---|---|---|

| OH Addition to Ortho Position | Reactants (Xylene + OH) | 0.0 | 0.0 |

| Transition State | -2.5 | -2.5The energy of the transition state for OH addition to the aromatic ring is not expected to be significantly affected by ring deuteration, as no C-D bonds are broken in this step. | |

| Intermediate Adduct | -15.0 | -15.2The intermediate adduct may be slightly more stable due to the stronger C-D bonds, leading to a slightly lower relative energy. | |

| H/D Abstraction from Ring | Reactants (Xylene + OH) | 0.0 | 0.0 |

| Transition State | 5.0 | 6.2The activation energy for deuterium abstraction is expected to be higher than for hydrogen abstraction due to the primary kinetic isotope effect, reflecting the greater strength of the C-D bond compared to the C-H bond. | |

| Products (Xylyl radical + H₂O/HDO) | -10.0 | -9.8 |

Note: The data for m-xylene is representative of typical values found in DFT studies of aromatic oxidation. The values for M-Xylene-D4 (ring-D4) are estimated based on known principles of kinetic isotope effects and are for illustrative purposes.

The investigation of intermediates is also a critical aspect of DFT studies. For example, in the catalytic deuteration of m-xylene on metal surfaces, DFT can be used to model the adsorption of M-Xylene-D4 (ring-D4) on the catalyst and the subsequent steps of deuterium exchange. rsc.org These calculations can help identify the most stable adsorption geometries and the intermediates formed during the reaction, such as partially deuterated or hydrogenated species on the surface.

Molecular Dynamics Simulations for Reactive Systems

Molecular Dynamics (MD) simulations provide a time-resolved perspective on chemical processes. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of individual particles, offering insights into the dynamic evolution of a reactive system. For complex reactions, particularly those in condensed phases or on surfaces, MD simulations can reveal mechanistic details that are not accessible from static DFT calculations alone.

In the context of M-Xylene-D4 (ring-D4), reactive MD simulations can be employed to study a variety of phenomena. For instance, the simulation of M-Xylene-D4 (ring-D4) on a catalytic surface can provide a dynamic picture of the adsorption, diffusion, and reaction processes. mdpi.com Such simulations could track the orientation of the molecule on the surface and the frequency of reactive encounters with active sites.

One of the key applications of MD in this area is in conjunction with reactive force fields (ReaxFF), which are designed to handle bond breaking and formation. This allows for the simulation of chemical reactions within the MD framework. A ReaxFF-MD simulation of the oxidation of M-Xylene-D4 (ring-D4) could, in principle, model the entire reaction cascade from the initial attack by an oxidant to the formation of various products.

The data from such simulations can be analyzed to extract kinetic information, such as reaction rates and the lifetimes of transient species. For M-Xylene-D4 (ring-D4), MD simulations would be particularly useful for studying the kinetic isotope effect from a dynamic perspective. For example, by comparing simulations of m-xylene and M-Xylene-D4 (ring-D4), one could observe differences in the vibrational frequencies of the C-H and C-D bonds and how these differences influence the probability of bond cleavage upon collision with a reactive species.